molecular formula C19H34O2 B14610438 Methyl octadeca-11,15-dienoate CAS No. 59619-97-5

Methyl octadeca-11,15-dienoate

Cat. No.: B14610438
CAS No.: 59619-97-5
M. Wt: 294.5 g/mol
InChI Key: QOHGTAHMYUIRDK-UHFFFAOYSA-N
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Description

Methyl octadeca-11,15-dienoate is a methyl ester of the unsaturated fatty acid octadeca-11,15-dienoic acid. It features two double bonds at positions 11 and 15, with stereochemistry varying depending on its source (e.g., cis or trans configurations). This compound is of interest due to its natural occurrence in animal fats, such as beef and mutton tallow, where its precursor acid contributes to rancid odors upon autoxidation . It is also produced via microbial biotransformation, as seen in studies using Rhodotorula mucilaginosa .

Properties

CAS No.

59619-97-5

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-11,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,8-9H,3,6-7,10-18H2,1-2H3

InChI Key

QOHGTAHMYUIRDK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-11,15-dienoate can be synthesized through the esterification of octadeca-11,15-dienoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids, followed by esterification. The use of catalysts such as Raney nickel can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-11,15-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadeca-11,15-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-11,15-dienoate involves its interaction with cellular membranes and enzymes. The compound can undergo oxidation to form reactive oxygen species, which can induce cellular responses. Additionally, its ester functional group allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Isomerism and Positional Differences

Methyl octadeca-11,15-dienoate belongs to a family of octadecadienoate esters, which differ in double bond positions and stereochemistry. Key structural analogs include:

Compound Name Double Bond Positions Key Features Source
Methyl (10E,13E)-octadeca-10,13-dienoate 10,13 Found in Ganoderma spores; bioactive properties inferred Natural (fungal)
Methyl (11E,14E)-octadeca-11,14-dienoate 11,14 Positional isomer with applications in lipid metabolism studies Natural (fungal)
This compound 11,15 Natural occurrence in animal fats; microbial synthesis Natural (animal fats), microbial
Octadeca-11,14-dienoate 11,14 Biotransformation product of betulin; distinct pharmacological potential Synthetic (microbial)

Key Observations :

  • The position of the second double bond (e.g., 14 vs. 15) influences molecular geometry, reactivity, and interactions in biological systems. For example, the 11,15-dienoate structure in animal fats is prone to oxidation, forming aldehydes like (Z)-hept-4-enal, which contribute to rancidity .
  • Stereochemistry : While cis configurations are common in natural fatty acids, microbial processes may yield trans or mixed isomers, affecting physical properties like melting points .

Reactivity and Functionalization

This compound serves as a precursor to oxidized derivatives, such as:

  • (11E,15Z)-9,10,13-trihydroxyoctadeca-11,15-dienoic acid: A trihydroxy derivative implicated in oxidative stress responses .

Compared to these derivatives, the parent ester lacks hydroxyl or hydroperoxy groups, making it less polar and more stable under standard conditions. However, its unsaturated structure increases susceptibility to oxidation, similar to other dienoic esters .

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